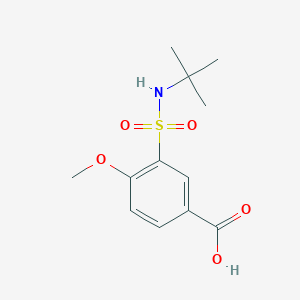

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid” likely belongs to the class of organosulfur compounds, which are organic compounds that contain sulfur . The tert-butyl group is a common substituent in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as tert-butyl esters can be synthesized through various methods . For instance, tert-butyl esters can be chlorinated using PCl3 , and tert-butyl-substituted indolo[2,3-b]quinoxaline derivatives can be synthesized .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using methods like Density Functional Theory (DFT) and B3LYP method . These methods can be used to optimize the structure of the molecule and calculate its excited states .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, tert-butyl esters can undergo chlorination with PCl3 to generate acid chlorides . Also, a SN1 reaction involving the synthesis of tert-butyl chloride has been reported .Aplicaciones Científicas De Investigación

Chemiluminescence and Oxidation Studies Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including those derived from tert-butyl substituted compounds, indicate that these compounds can undergo base-induced chemiluminescence, a property that could be harnessed for scientific and diagnostic applications, showcasing the diverse potential of tert-butylsulfamoyl derivatives in research settings (N. Watanabe et al., 2010).

Photoluminescence Properties Research into the effect of electron-donating substituent groups on aromatic rings, such as methoxy groups found in 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid, on the photoluminescence properties of complexes, particularly those involving Eu(III) ions, reveals that these structural features can significantly enhance fluorescence emission intensities. This indicates potential applications in materials science and photoluminescence research (Baojiao Gao et al., 2015).

Electro-organic Synthesis Electrochemical studies of dihydroxybenzoic acid and tert-butylcatechol, in the context of synthesizing coumestan derivatives, demonstrate the utility of tert-butyl and methoxy substituted benzoic acids in electro-organic synthesis, opening avenues for the development of novel organic compounds through electrochemical methods (S. M. Golabi & D. Nematollahi, 1997).

Insecticidal Activities In the realm of agricultural chemistry, the synthesis and evaluation of N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, related to tert-butyl and methoxy benzoic acid derivatives, have demonstrated promising insecticidal activities, offering potential for the development of new insect growth regulators (Qiqi Zhao et al., 2007).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(tert-butylsulfamoyl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)10-7-8(11(14)15)5-6-9(10)18-4/h5-7,13H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURYCNVSEWGTMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)

![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)